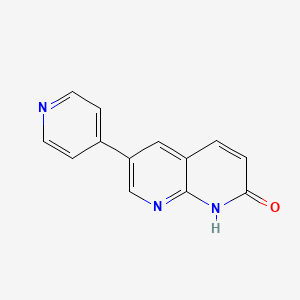
6-(4-pyridyl)-1H-1,8-naphthyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Pyridin-4-yl)-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring fused to a naphthyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-4-yl)-1,8-naphthyridin-2(1H)-one typically involves the condensation of appropriate pyridine and naphthyridine precursors under specific conditions. One common method involves the reaction of 4-chloropyridine with 2-aminonicotinic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 6-(Pyridin-4-yl)-1,8-naphthyridin-2(1H)-one.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Pyridin-4-yl)-1,8-naphthyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of naphthyridine derivatives with additional oxygen functionalities.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine derivatives with various functional groups.
Applications De Recherche Scientifique
6-(Pyridin-4-yl)-1,8-naphthyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-(Pyridin-4-yl)-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar structural features.
1H-Pyrrolo[2,3-b]pyridine: Known for its biological activities and potential therapeutic applications.
1H-Pyridin-4-yl-3,5-disubstituted indazoles: Compounds with significant biological activities, including kinase inhibition.
Uniqueness
6-(Pyridin-4-yl)-1,8-naphthyridin-2(1H)-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
61018-78-8 |
|---|---|
Formule moléculaire |
C13H9N3O |
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
6-pyridin-4-yl-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C13H9N3O/c17-12-2-1-10-7-11(8-15-13(10)16-12)9-3-5-14-6-4-9/h1-8H,(H,15,16,17) |
Clé InChI |
XUOXUOCNGOUDKW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)NC2=NC=C(C=C21)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromo-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B11880721.png)


![1,2,5-Trimethyl-3H-cyclopenta[c]quinolin-4(5H)-one](/img/structure/B11880749.png)
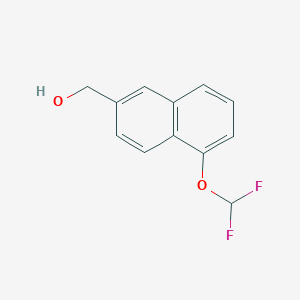
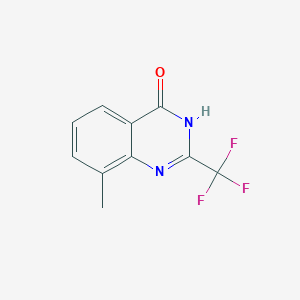
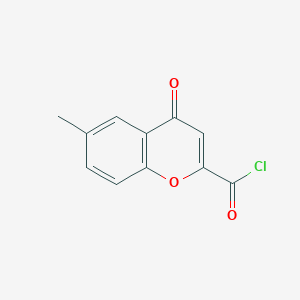
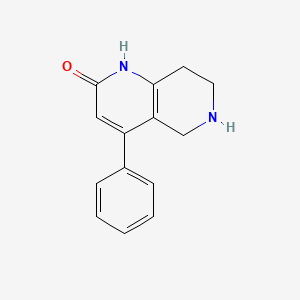
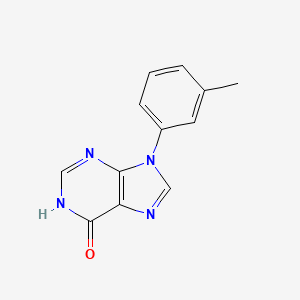

![8-Propionyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one](/img/structure/B11880768.png)

